molecular formula C12H14ClF3N2O B1380104 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride CAS No. 1803607-40-0

4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride

Cat. No.: B1380104
CAS No.: 1803607-40-0
M. Wt: 294.7 g/mol
InChI Key: GNZTXLYNHSJWMP-UHFFFAOYSA-N
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Description

4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidinone core, which is a common structural motif in many biologically active molecules, and a trifluoromethyl group, known for enhancing the metabolic stability and lipophilicity of compounds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind selectively to certain receptor sites, influencing the activity of enzymes such as kinases and phosphatases . These interactions can modulate signal transduction pathways, affecting cellular responses to external stimuli . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biochemical activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to inhibit cell proliferation by interfering with cell cycle progression and inducing apoptosis . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes . In neuronal cells, it may modulate neurotransmitter release and synaptic plasticity, impacting cognitive functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context . The compound’s binding to enzyme active sites can block substrate access, thereby inhibiting enzymatic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm . These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity . Understanding the metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the nucleus or mitochondria, depending on its chemical properties and interactions with cellular components . These distribution patterns are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific organelles, such as the endoplasmic reticulum or lysosomes, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity . Studying the subcellular distribution is essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and pyrrolidin-2-one.

    Formation of Intermediate: The first step involves the condensation of 2-(trifluoromethyl)benzaldehyde with pyrrolidin-2-one in the presence of a base like sodium hydride to form an intermediate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to naturally occurring molecules. It may serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, the compound’s potential therapeutic applications are being explored, particularly in the development of drugs for treating neurological disorders and other conditions where modulation of specific receptors is beneficial.

Industry

Industrially, the compound can be used in the development of new materials with enhanced properties, such as increased stability or improved performance in specific applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one
  • 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-thione
  • 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-ol

Uniqueness

Compared to similar compounds, 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. The presence of the trifluoromethyl group also distinguishes it by providing increased metabolic stability and lipophilicity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-amino-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O.ClH/c13-12(14,15)10-4-2-1-3-8(10)6-17-7-9(16)5-11(17)18;/h1-4,9H,5-7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZTXLYNHSJWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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